1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate
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Overview
Description
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Preparation Methods
The synthesis of 1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with aniline derivatives in the presence of an acid catalyst . Another approach is the condensation of 2,5-hexanedione with phenylhydrazine under acidic conditions . Industrial production methods often involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . Pathways involved include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-Methyl-3-phenyl-2,5-dihydro-1H-pyrrole oxalate can be compared with other similar compounds such as:
1-Methyl-2-phenyl-1H-pyrrole: This compound lacks the oxalate group and has different reactivity and applications.
3-Phenyl-2,5-dihydro-1H-pyrrole: Similar structure but without the methyl group, leading to variations in chemical behavior.
1-Methyl-3-phenyl-1H-pyrrole: The fully aromatic version of the compound, with distinct electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxalate group, which imparts unique chemical and biological properties.
Properties
CAS No. |
97382-81-5 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
1-methyl-3-phenyl-2,5-dihydropyrrole;oxalic acid |
InChI |
InChI=1S/C11H13N.C2H2O4/c1-12-8-7-11(9-12)10-5-3-2-4-6-10;3-1(4)2(5)6/h2-7H,8-9H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
VYQKXQPLCXJIGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC=C(C1)C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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